Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
CAS No.:
Cat. No.: VC17642163
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O4 |
|---|---|
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | methyl 7-methyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C8H12O4/c1-5-8(3-4-11-5)6(12-8)7(9)10-2/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | ZLRCIPQKQHACSA-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2(CCO1)C(O2)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
| Property | Value | Source |
|---|---|---|
| CAS Number | 1544360-64-6 | |
| IUPAC Name | Methyl 7-methyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate | |
| Molecular Formula | ||
| Molecular Weight | 172.18 g/mol | |
| Purity | ≥95% |
Synthesis and Structural Elucidation
Spectroscopic Characterization
Structural confirmation of this compound would rely on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The -NMR spectrum is expected to show signals for the methyl ester group (δ ~3.6–3.8 ppm), the spiro-linked oxygenated carbons, and the cyclopropane protons, which typically resonate upfield due to ring strain. High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 172.0736 .
| GHS Hazard Class | Precautionary Statements | Source |
|---|---|---|
| Skin Irritation | P264, P280, P302+P352, P332+P313 | |
| Eye Irritation | P305+P351+P338, P337+P313 | |
| Respiratory Irritation | P261, P271, P304+P340 |
Applications in Research and Development
Organic Synthesis
The spirocyclic structure of this compound makes it a versatile precursor in the synthesis of complex natural products and pharmaceuticals. For example, its strained cyclopropane ring could participate in [3+2] cycloadditions to form pyrrolidine or indole derivatives, which are common motifs in bioactive molecules .
Material Science
Preliminary studies on analogous spirocyclic ethers suggest potential applications in polymer chemistry, where such compounds act as crosslinking agents or monomers for high-performance resins .
Environmental and Regulatory Considerations
Disposal Protocols
Waste material must be disposed of at approved facilities capable of handling reactive organic compounds. Incineration with flue gas scrubbing is recommended to prevent environmental release .
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